2-Amino-4-methylbenzoic acid
Overview
Description
2-Amino-4-methylbenzoic acid is a chemical compound with the molecular formula C8H9NO2 . It has an average mass of 151.163 Da and a monoisotopic mass of 151.063324 Da . It is also known by other names such as 2-Amino-4-methylbenzoesäure in German, Acide 2-amino-4-méthylbenzoïque in French, and Benzoic acid, 2-amino-4-methyl- in English .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-methylbenzoic acid consists of 8 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The structure can be represented by the SMILES stringCc1ccc(c(N)c1)C(O)=O
. Physical And Chemical Properties Analysis
2-Amino-4-methylbenzoic acid is a light cream solid . It has a molecular weight of 151.16 .Scientific Research Applications
Solubility and Solvent Effects
Research by Zhu et al. (2019) focused on the solubility of 2-amino-3-methylbenzoic acid in various solvents, which is crucial for its purification. They established solubility values in multiple solvents and found that solubility increased with temperature. They also used models like the modified Apelblat equation to correlate experimental data, contributing to understanding the solubility behavior of related compounds like 2-amino-4-methylbenzoic acid in different solvents (Zhu et al., 2019).
Crystal Structure Prediction
Thakur and Desiraju (2008) utilized a supramolecular synthon approach for predicting the crystal structure of a co-crystal involving 2-methylbenzoic acid and 2-amino-4-methylpyrimidine. This study demonstrates the effectiveness of combining computational and experimental techniques in crystal structure prediction, relevant to compounds like 2-amino-4-methylbenzoic acid (Thakur & Desiraju, 2008).
Synthesis and Characterization
Jian-hong (2012) reported the synthesis of 2-amino-3-methylbenzoic acid by hydrogenation, a process relevant to the synthesis of 2-amino-4-methylbenzoic acid. This research provides insights into the methodologies for synthesizing and characterizing similar compounds (Jian-hong, 2012).
Hydrogen Bonded Supramolecular Association
Research by Khalib et al. (2014) on hydrogen-bonded supramolecular associations involving 2-amino-4-methylpyridine and various methylbenzoic acids, including 2-amino-4-methylbenzoic acid, highlights the importance of non-covalent interactions in the formation of complex molecular structures. This study contributes to understanding how 2-amino-4-methylbenzoic acid can form supramolecular architectures (Khalib et al., 2014).
Corrosion Protection
Shainy et al. (2017) explored the use of 2-amino-4-methylbenzothiazole, a derivative of 2-amino-4-methylbenzoic acid, in corrosion protection. They showed that this compound can form a protective film on mild steel in acidic environments, providing insights into potential industrial applications (Shainy et al., 2017).
Polyaniline Doping
Amarnath and Palaniappan (2005) discussed the doping of polyaniline with benzoic acid and its derivatives, including compounds related to 2-amino-4-methylbenzoic acid. This research provides a basis for understanding how such compounds can modify the electrical properties of polymers (Amarnath & Palaniappan, 2005).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGKFFKUTVJVPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177613 | |
Record name | 4-Methylanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methylbenzoic acid | |
CAS RN |
2305-36-4 | |
Record name | 2-Amino-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2305-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2305-36-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylanthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methylanthranilic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WD667BJ5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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